molecular formula C22H28N4O3 B12783806 Etonitazene 6-nitro isomer CAS No. 114160-61-1

Etonitazene 6-nitro isomer

Cat. No.: B12783806
CAS No.: 114160-61-1
M. Wt: 396.5 g/mol
InChI Key: GFJVSPTVSNLNML-UHFFFAOYSA-N
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Description

Etonitazene 6-nitro isomer is a synthetic opioid belonging to the benzimidazole class of compounds. It is known for its potent analgesic properties, which are significantly higher than those of morphine. This compound has been primarily studied for its potential use in pain management and its effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etonitazene 6-nitro isomer involves the condensation of o-phenylenediamine with para-ethoxyphenylacetonitrile to form a 2-benzylbenzimidazole. This intermediate is then alkylated with 1-chloro-2-dialkylaminoethane to produce the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions: Etonitazene 6-nitro isomer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of etonitazene, which may have different pharmacological properties .

Mechanism of Action

Etonitazene 6-nitro isomer exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the activation of the receptor, resulting in analgesic effects and other opioid-like effects such as sedation and respiratory depression. The compound’s high affinity for the mu-opioid receptor makes it a potent analgesic .

Comparison with Similar Compounds

  • Isotonitazene
  • Metonitazene
  • Protonitazene
  • Clonitazene
  • Flunitazene

Comparison: Etonitazene 6-nitro isomer is unique due to its high potency and specific binding affinity for the mu-opioid receptor. Compared to other similar compounds, it exhibits a higher analgesic effect and a different side effect profile. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

114160-61-1

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-[2-[(4-ethoxyphenyl)methyl]-6-nitrobenzimidazol-1-yl]-N,N-diethylethanamine

InChI

InChI=1S/C22H28N4O3/c1-4-24(5-2)13-14-25-21-16-18(26(27)28)9-12-20(21)23-22(25)15-17-7-10-19(11-8-17)29-6-3/h7-12,16H,4-6,13-15H2,1-3H3

InChI Key

GFJVSPTVSNLNML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC

Origin of Product

United States

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